Decaaluminium barium magnesium heptadecaoxide

Description

Its formula suggests a complex oxide structure combining aluminium (Al), barium (Ba), magnesium (Mg), and oxygen (O).

Properties

CAS No. |

12254-04-5 |

|---|---|

Molecular Formula |

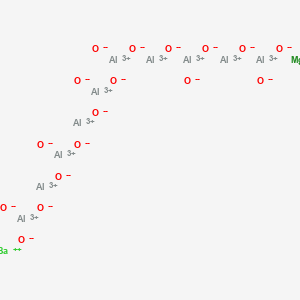

Al10BaMgO17 |

Molecular Weight |

703.44 g/mol |

IUPAC Name |

decaaluminum;magnesium;barium(2+);oxygen(2-) |

InChI |

InChI=1S/10Al.Ba.Mg.17O/q10*+3;2*+2;17*-2 |

InChI Key |

VYSRJZDQUXALTD-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decaaluminium barium magnesium heptadecaoxide typically involves the high-temperature solid-state reaction of aluminum oxide (Al2O3), barium oxide (BaO), and magnesium oxide (MgO). The reaction is carried out in a controlled atmosphere to prevent contamination and ensure the purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The raw materials are mixed in precise stoichiometric ratios and subjected to high temperatures in a rotary kiln or a similar high-temperature furnace. The process is carefully monitored to maintain the desired phase composition and purity.

Chemical Reactions Analysis

Types of Reactions

Decaaluminium barium magnesium heptadecaoxide can undergo various chemical reactions, including:

Oxidation: The compound can react with oxygen to form higher oxides.

Reduction: It can be reduced by hydrogen or other reducing agents to form lower oxides or elemental metals.

Substitution: The compound can participate in substitution reactions where one or more of its constituent elements are replaced by other elements.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, and various reducing agents such as carbon monoxide. The reactions are typically carried out at high temperatures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxides, while reduction reactions can produce elemental metals or lower oxides .

Scientific Research Applications

Decaaluminium barium magnesium heptadecaoxide has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various chemical reactions due to its unique combination of metal oxides.

Biology: The compound is studied for its potential use in biological systems, particularly in the development of biomaterials.

Industry: It is used in the production of advanced ceramics and as a component in high-temperature coatings

Mechanism of Action

The mechanism by which decaaluminium barium magnesium heptadecaoxide exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s unique combination of metal oxides allows it to interact with various biological and chemical systems, leading to a range of effects. For example, magnesium ions can act as natural calcium antagonists, while aluminum and barium oxides can participate in redox reactions .

Comparison with Similar Compounds

Key Limitations :

- No structural or functional data for this compound (e.g., crystal structure, thermal stability, reactivity).

- No research findings on its performance relative to analogues like Aluminium barium silicate or Barium chromate.

Critical Analysis of Evidence

- only catalogs CAS numbers and compound names without technical details.

- focuses on pharmaceutical standards (e.g., Demecarium Bromide) and is unrelated to the target compound.

- No peer-reviewed studies, patents, or experimental data are cited in either source.

Recommendations for Further Research

To address the knowledge gap, consult:

Crystallographic databases (e.g., ICSD, CCDC) for structural insights.

Thermochemical data repositories (e.g., NIST Chemistry WebBook) for stability or reactivity comparisons.

Material science journals for studies on multi-metal oxides.

Biological Activity

Overview of Decaaluminium Barium Magnesium Heptadecaoxide

This compound is a complex inorganic compound that contains aluminum, barium, and magnesium in its structure. It is classified within a group of compounds that may exhibit various biological activities, including potential toxicity or beneficial effects depending on the concentration and exposure.

Toxicological Profile

The biological activity of this compound can be inferred from general studies on similar barium salts and aluminum compounds. Here are some key points:

- Toxicity : Barium compounds can exhibit toxic effects, particularly affecting the cardiovascular system and causing muscle paralysis at high doses. The toxicity is primarily due to barium ions disrupting normal cellular functions .

- Aluminum Compounds : Aluminum has been studied for its neurotoxic effects, with potential links to neurodegenerative diseases. However, the specific impact of aluminum in this compound context remains under-researched .

Ecotoxicological Data

The ecological impact of this compound has not been extensively documented. However, similar compounds have shown varying degrees of toxicity to aquatic organisms, which suggests that environmental exposure could pose risks to ecosystems .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research on related compounds provides some insights:

- Study on Barium Salts : A study indicated that exposure to certain barium salts resulted in significant physiological changes in laboratory animals, including alterations in blood pressure and heart rate .

- Aluminum Exposure Research : Research has highlighted concerns regarding aluminum exposure from various sources, linking it to cognitive impairments and other health issues in both humans and animals .

Data Table

Here is a summary table of potential biological activity and toxicological data related to this compound:

| Compound | Biological Activity | Toxicity Level | Ecotoxicological Impact |

|---|---|---|---|

| This compound | Limited data; inferred from similar compounds | Potentially high due to barium content | Unknown; inferred risks from similar compounds |

| Barium Salts | Cardiovascular effects; muscle paralysis | High at elevated doses | Toxic to aquatic life |

| Aluminum Compounds | Neurotoxic effects | Variable; context-dependent | Potentially harmful to ecosystems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.